2-(Bromomethyl)-3-methyloxirane
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Overview
Description
2-(Bromomethyl)-3-methyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring, which is substituted with a bromomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)-3-methyloxirane can be synthesized through several methods. One common approach involves the bromination of 3-methyloxirane (propylene oxide) using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good selectivity.
Another method involves the epoxidation of 2-(bromomethyl)-2-butene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). This reaction also proceeds under mild conditions and provides the desired epoxide with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, resulting in the formation of diols, amino alcohols, and other functionalized compounds.
Oxidation: The compound can be oxidized to form corresponding bromomethyl ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.
Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid, sodium hydroxide, or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are used under controlled conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ring-Opening Reactions: Products include diols, amino alcohols, and other functionalized derivatives.
Oxidation: Products include bromomethyl ketones and aldehydes.
Scientific Research Applications
2-(Bromomethyl)-3-methyloxirane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functionalized polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methyloxirane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxirane ring, being strained, is prone to ring-opening reactions, which can lead to the formation of various functionalized products. These reactions can modulate the activity of enzymes, receptors, and other molecular targets, thereby exerting biological effects.
Comparison with Similar Compounds
2-(Bromomethyl)-3-methyloxirane can be compared with other similar compounds, such as:
2-(Chloromethyl)-3-methyloxirane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and selectivity in chemical reactions.
2-(Bromomethyl)-2-methyloxirane: Similar in structure but with the methyl group positioned differently. It may have different steric and electronic properties, affecting its reactivity.
3-Bromo-2-methyloxirane: Similar in structure but with the bromine atom directly attached to the oxirane ring. It shows different reactivity patterns due to the position of the bromine atom.
Properties
IUPAC Name |
2-(bromomethyl)-3-methyloxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIAICRRFHSBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508647 |
Source
|
Record name | 2-(Bromomethyl)-3-methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-09-2 |
Source
|
Record name | 2-(Bromomethyl)-3-methyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-3-methyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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